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Compound of Interest

Compound Name: 3-Chloroisonicotinaldehyde

Cat. No.: B1350383

3-Chloroisonicotinaldehyde, also known as 3-chloropyridine-4-carbaldehyde, is a substituted
pyridine derivative featuring a highly reactive aldehyde group and a strategically positioned
chlorine atom. Its CAS Registry Number is 72990-37-5.[1] The pyridine scaffold is a privileged
structure in pharmacology, present in numerous FDA-approved drugs. The incorporation of a
chlorine atom can significantly modulate a molecule's physicochemical properties, including
lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable
tool in lead optimization.[2][3][4] The aldehyde functionality serves as a versatile chemical
handle for a vast array of transformations, including reductive aminations, condensations, and
oxidations, enabling the construction of complex molecular architectures. This guide delves into
the essential technical knowledge required to effectively utilize this potent synthetic
intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its
successful application. Key data for 3-Chloroisonicotinaldehyde are summarized below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1350383?utm_src=pdf-interest
https://www.benchchem.com/product/b1350383?utm_src=pdf-body
https://www.lookchem.com/casno72990-37-5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.researchgate.net/publication/332319965_Synthetic_approaches_and_pharmaceutical_applications_of_chloro-containing_molecules_for_drug_discovery_A_critical_review
https://pubmed.ncbi.nlm.nih.gov/30995567/
https://www.benchchem.com/product/b1350383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
CAS Number 72990-37-5 [1]

Molecular Formula CeHaCINO PubChem
Molecular Weight 141.56 g/mol ChemicalBook

White to yellow or orange
Appearance _ [5]
solid/powder

Melting Point 46-50 °C [5]
Boiling Point 243.4+20.0 °C (Predicted) [5]
Density 1.332+0.06 g/cm3 (Predicted) [5]

Soluble in dichloromethane,
Solubility ethyl acetate, and other General Chemical Knowledge

common organic solvents.

InChl=1S/C6HACINO/c7-6-3-8-
InChl [1]
2-1-5(6)4-9/h1-4H

SMILES O=CC1=CN=C(Chc=C1 General Chemical Knowledge

Characterization is typically achieved using standard analytical techniques. Proton NMR (*H-
NMR) in CDClIs is expected to show distinct signals for the aldehyde proton (~10.0 ppm) and
the three aromatic protons on the pyridine ring.[5]

Synthesis and Purification Protocol

The most common and scalable synthesis of 3-Chloroisonicotinaldehyde involves the
oxidation of the corresponding alcohol, 3-chloro-4-(hydroxymethyl)pyridine. A Swern oxidation
or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.

Synthesis Workflow Diagram
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Reagents & Setup
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Caption: Swern oxidation workflow for the synthesis of 3-Chloroisonicotinaldehyde.
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Step-by-Step Synthesis Protocol

Reference: This protocol is adapted from established Swern oxidation procedures described for
similar substrates.[5]

o Preparation: Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and
two dropping funnels. Charge the flask with oxalyl chloride (1.5 eq) dissolved in anhydrous
dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

o Activator Formation: To one dropping funnel, add dimethyl sulfoxide (DMSO) (2.2 eq)
dissolved in anhydrous DCM. Add the DMSO solution dropwise to the stirred oxalyl chloride
solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

o Expertise & Experience:Controlling the temperature is critical to prevent the decomposition
of the Swern reagent. Slow, dropwise addition is paramount.

o Substrate Addition: To the second dropping funnel, add 3-chloro-4-(hydroxymethyl)pyridine
(1.0 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture,
again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

e Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. The reaction
is exothermic; add slowly to maintain control. After the addition is complete, remove the
cooling bath and allow the mixture to warm to room temperature over 45 minutes.

o Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium
chloride (NH4Cl). Transfer the mixture to a separatory funnel, separate the layers, and
extract the aqueous phase three times with DCM.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The resulting crude product can
be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl
acetate in hexanes) to yield the pure aldehyde.[5]

Applications in Medicinal Chemistry and Drug
Development
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3-Chloroisonicotinaldehyde is a versatile intermediate due to its orthogonal reactive sites.
The aldehyde can undergo nucleophilic addition and condensation reactions, while the chloro-
substituent is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling
reactions.

Key Synthetic Transformations
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Caption: Versatile synthetic pathways originating from 3-Chloroisonicotinaldehyde.

This dual reactivity allows for the systematic construction of diverse chemical libraries for high-
throughput screening. For instance, the aldehyde can be used to introduce a side chain,
followed by a palladium-catalyzed coupling reaction at the chloro position to build molecular
complexity. This strategy is central to modern fragment-based and lead optimization campaigns
in drug discovery.[6]

Key Experimental Workflows
Protocol for Reductive Amination

This protocol describes a typical procedure for forming a C-N bond, a cornerstone reaction in
pharmaceutical synthesis.
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e Setup: In a round-bottom flask, dissolve 3-Chloroisonicotinaldehyde (1.0 eq) and a
primary or secondary amine (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE)
or tetrahydrofuran (THF).

e Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation
of the intermediate imine/iminium ion. Progress can be monitored by TLC or LC-MS.

e Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAC)3)
(1.5 eq) portion-wise to the mixture.

o Trustworthiness:NaBH(OAC)s is a self-validating choice as it is selective for imines in the
presence of aldehydes and is less sensitive to moisture than other hydrides like
NaBHsCN, ensuring a more reproducible reaction outcome.

o Reaction: Stir the reaction at room temperature until the starting material is consumed
(typically 4-16 hours), as monitored by an appropriate analytical method.

o Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Extract the product with an organic solvent (e.g., ethyl acetate),
wash the combined organic layers with brine, dry over Na2SOa4, and concentrate in vacuo.

 Purification: Purify the resulting amine product by flash column chromatography or
preparative HPLC.

Analytical Methodology for Quality Control

Ensuring the purity and identity of 3-Chloroisonicotinaldehyde is critical. Due to its reactivity,
analytical methods must be chosen carefully to avoid on-column degradation.[7] A reverse-
phase HPLC method is commonly employed.

e Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 um).

» Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid
(TFA) or formic acid. The acid ensures the pyridine nitrogen is protonated, leading to better
peak shape.

e Flow Rate: 1.0 mL/min.
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e Detection: UV detection at 254 nm or 280 nm.

o Sample Preparation: Dissolve a small amount of the material in the mobile phase or a
compatible solvent like acetonitrile.

o Expertise & Experience:Aldehydes can sometimes form hydrates or hemiacetals in protic
solvents like methanol or water, potentially leading to multiple peaks. Using acetonitrile for
sample preparation and a rapid gradient can mitigate this issue.

Safety, Handling, and Storage

Proper handling is essential when working with reactive chemical intermediates.[3][9]
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Aspect

Recommendation

Rationale

Personal Protective Equipment
(PPE)

Standard laboratory coat,
safety goggles, and chemical-

resistant gloves (e.g., nitrile).

To prevent skin and eye
contact with the chemical,

which may cause irritation.[10]

Handle in a well-ventilated

May cause respiratory

Handling area or a chemical fume hood. irritation.[10] Inhalation of dust
Avoid generating dust. should be minimized.
Store in a tightly sealed The compound can be
container under an inert sensitive to air and moisture
Storage

atmosphere (e.qg., nitrogen or
argon) at 2-8°C.

over time, leading to
degradation.[5]

First Aid (Eyes)

Immediately flush with plenty

of water for at least 15

minutes, holding eyelids open.

Seek medical attention.

To mitigate serious eye
irritation.[10][11]

First Aid (Skin)

Remove contaminated
clothing. Wash affected area
thoroughly with soap and

water.

To address potential skin
irritation.[10][11]

First Aid (Ingestion)

Do NOT induce vomiting.
Rinse mouth with water and
seek immediate medical

attention.

The compound may be toxic if

swallowed.[11]

Conclusion

3-Chloroisonicotinaldehyde is a high-value building block for the synthesis of complex

heterocyclic molecules. Its dual reactivity, stemming from the aldehyde and chloro

functionalities, provides chemists with a flexible platform for molecular design and construction.

By following the robust synthesis, reaction, and analytical protocols outlined in this guide, and

by adhering to strict safety procedures, researchers can effectively and safely leverage the

synthetic potential of this important intermediate to advance programs in drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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